A Technical Guide to 2-(9H-Carbazol-9-yl)ethyl Acrylate (CZEA) for Advanced Material Applications
A Technical Guide to 2-(9H-Carbazol-9-yl)ethyl Acrylate (CZEA) for Advanced Material Applications
Prepared by a Senior Application Scientist
Executive Summary: 2-(9H-Carbazol-9-yl)ethyl acrylate (CZEA), identified by CAS number 6915-68-0, is a pivotal monomer in the development of advanced functional polymers. Its unique structure, which combines a polymerizable acrylate group with a photo- and electro-active carbazole moiety, makes it a compound of significant interest for researchers in materials science and drug development. The carbazole pendant group imparts crucial properties such as high hole mobility, thermal stability, and strong fluorescence to the resulting polymers.[1][2] This guide provides an in-depth analysis of CZEA's chemical and physical properties, outlines a standard synthesis protocol, explores its polymerization behavior, and discusses its applications in cutting-edge technologies like organic light-emitting diodes (OLEDs), photovoltaic cells, and non-volatile memory devices.[2][3]
Introduction and Core Chemistry
The scientific interest in carbazole-containing polymers stems from their excellent electronic and photophysical properties.[1] The carbazole unit is a well-known hole-transporting moiety with high thermal and chemical stability.[4] By incorporating this functional group onto a polyacrylate backbone via the CZEA monomer, a polymer is created that combines the processability of acrylates with the optoelectronic performance of carbazoles. This strategic molecular design allows for the fine-tuning of material properties for specific applications.[1][5]
The monomer, 2-(9H-Carbazol-9-yl)ethyl acrylate, consists of a carbazole ring system linked through its nitrogen atom to an ethyl acrylate group. This structure is key to its utility. The acrylate portion provides a reactive site for polymerization, while the carbazole group is responsible for the material's electronic and optical characteristics.[2]
Physicochemical Properties of CZEA
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis and device fabrication. The key physicochemical data for CZEA are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6915-68-0 | [2] |
| Molecular Formula | C₁₇H₁₅NO₂ | [6][] |
| Molecular Weight | 265.31 g/mol | [] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 77-81 °C | [2] |
| Boiling Point | 384.1 °C at 760 mmHg (Predicted) | [] |
| Density | 1.13 g/cm³ (Predicted) | [] |
| Solubility | Soluble in chloroform | [3][6] |
| Storage Temperature | 2-8°C |
Synthesis and Purification: A Validated Protocol
The synthesis of CZEA is a critical step that dictates the purity and performance of the final polymer. A common and reliable method involves the N-alkylation of carbazole followed by esterification.
Synthesis Workflow
The synthesis is typically a two-step process. First, carbazole is reacted with a 2-haloethanol (e.g., 2-bromoethanol) to form N-(2-hydroxyethyl)carbazole. This intermediate is then reacted with acryloyl chloride to yield the final product, 2-(9H-Carbazol-9-yl)ethyl acrylate.
Caption: A typical two-step synthesis workflow for CZEA.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)carbazole
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve carbazole in a suitable solvent such as toluene.
-
Add a base, for instance, powdered potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide.
-
Slowly add 2-bromoethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-hydroxyethyl)carbazole.
Step 2: Synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate (CZEA)
-
Dissolve the N-(2-hydroxyethyl)carbazole intermediate in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Add acryloyl chloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture to remove the hydrochloride salt precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude CZEA by column chromatography on silica gel or by recrystallization to yield the final product.
Polymerization and Polymer Properties
CZEA can be polymerized through various radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).[4][8] Controlled polymerization techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.[4][9]
The resulting polymer, poly(2-(9H-Carbazol-9-yl)ethyl acrylate) (PCZEA), is a photoconductive polymer with high charge carrier mobility.[3] Its properties make it an excellent candidate for use as a hole-transporting material in electronic devices.
Polymerization Process Overview
Caption: Free-radical polymerization of CZEA.
Properties of Poly(CZEA)
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Photoconductivity: PCZEA exhibits significant photoconductivity, a property crucial for its use in optoelectronic devices.[3]
-
Hole Mobility: The polymer demonstrates high hole mobility. For instance, a homopolymer of the methacrylate analogue of CZEA showed a hole mobility of 5.9 x 10⁻⁷ cm²/V·s, which is about twice that of the widely used poly(9-vinylcarbazole) (PVK).[10]
-
Thermal Stability: Carbazole-containing polymers are known for their good thermal stability.[11][12] The glass transition temperature (Tg) of PCZEA is reported to be around 79 °C.[3]
-
Optical Properties: PCZEA is a fluorescent material, and its optical properties can be tuned by copolymerization with other monomers.[1][8]
Applications in Research and Technology
The unique combination of properties offered by CZEA and its corresponding polymer makes them highly valuable in several advanced technological fields.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with high hole mobility are essential for efficient charge transport, leading to improved device performance.[13] PCZEA can be used as a hole-transporting layer (HTL) or as a host material for emissive dopants.[3] Its high charge carrier mobility and photochemical stability contribute to the overall efficiency and longevity of OLED devices.[2] The ability to form high-quality thin films is also a significant advantage in the fabrication of multi-layered OLED structures.[14]
Photovoltaic Cells
In the realm of organic photovoltaics, carbazole-based polymers are investigated as electron-donating materials.[15] The favorable electronic properties of the carbazole moiety facilitate efficient charge separation and transport, which are critical for the power conversion efficiency of solar cells.
Non-Volatile Memory Devices
Research has demonstrated the use of PCZEA in non-volatile write-once-read-many-times (WORM) memory devices. The electrical switching behavior of the polymer thin film allows for the storage of digital information.
Drug Delivery
While the primary applications of CZEA are in materials science, the biocompatibility and functionalizability of polymers are leading to explorations in biomedical fields. For instance, pH-sensitive hydrogels based on functional polymers are being developed for controlled drug release applications.[16] The carbazole moiety, with its potential for further functionalization, could be leveraged in designing novel drug delivery systems.
Safety and Handling
CZEA is classified as a chemical that can cause skin and eye irritation and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-(9H-Carbazol-9-yl)ethyl acrylate is a highly versatile and functional monomer that serves as a critical building block for a new generation of advanced materials. Its ability to impart desirable optoelectronic and thermal properties to polymers has led to its successful application in OLEDs, photovoltaics, and memory devices. The continued exploration of its polymerization chemistry and the properties of its copolymers will undoubtedly open up new avenues for innovation in both materials science and drug development.
References
-
Carbazole-Based Optical Polymers with Both High Refractive Index and High Abbe Number. ACS Applied Polymer Materials. Available at: [Link]
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI. Available at: [Link]
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]
-
Synthesis of three-armed polymer by ATRP of the carbazole-containing methacrylates with a metalloinitiator. ResearchGate. Available at: [Link]
-
Carbazole-Based Optical Polymers with Both High Refractive Index and High Abbe Number. Figshare. Available at: [Link]
-
POLY(9H-CARBAZOLE-9-ETHYL ACRYLATE) CAS#: 69678-49-5. ChemWhat. Available at: [Link]
-
Polymethacrylates with anthryl and carbazolyl groups prepared by atom transfer radical polymerization. ResearchGate. Available at: [Link]
- Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl). ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/am800248g
-
Novel Complex Polymers with Carbazole Functionality by Controlled Radical Polymerization. ResearchGate. Available at: [Link]
-
Novel Complex Polymers with Carbazole Functionality by Controlled Radical Polymerization. Semantic Scholar. Available at: [Link]
-
An unexpected discovery of a one-pot synthesis for carbazole-based diamine and the electrochromic properties of the derived polymers. RSC Publishing. Available at: [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. Available at: [Link]
-
Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I. Semantic Scholar. Available at: [Link]
-
Carbazole-based polymers for organic photovoltaic devices. RSC Publishing. Available at: [Link]
-
Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. PMC. Available at: [Link]
-
Synthesis and Optical Properties of Some Compounds Based on Carbazole and s-Triazine. Semantic Scholar. Available at: [Link]
-
Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. ACS Publications. Available at: [Link]
-
Poly(2-(N-carbazolyl)ethyl acrylate) as a host for high efficiency polymer light-emitting devices. ResearchGate. Available at: [Link]
-
2-(9h-carbazol-9-yl)ethyl acrylate (C17H15NO2). PubChemLite. Available at: [Link]
-
Visible-Light-Driven Free Radical Polymerization and 3D Printing with Highly Efficient Carbazole-Substituted Aza-BODIPY Photoinitiators. ACS Publications. Available at: [Link]
-
Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]
-
pH-Sensitive Degradable Oxalic Acid Crosslinked Hyperbranched Polyglycerol Hydrogel for Controlled Drug Release. MDPI. Available at: [Link]
-
High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence. National Centre for Scientific Research "Demokritos". Available at: [Link]
-
Organic light emitting diodes (OLEDs) with slot-die coated functional layers. RSC Publishing. Available at: [Link]
-
Materials used for organic light-emitting diodes - Organic electroactive compounds. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(9H-CARBAZOL-9-YL)ETHYL ACRYLATE 97 | 6915-68-0 [chemicalbook.com]
- 3. 聚(9H-咔唑-9-丙烯酸乙酯) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate: correlating hole drift mobility and electronic structure calculations with electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acs.figshare.com [acs.figshare.com]
- 13. energy.gov [energy.gov]
- 14. Organic light emitting diodes (OLEDs) with slot-die coated functional layers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
